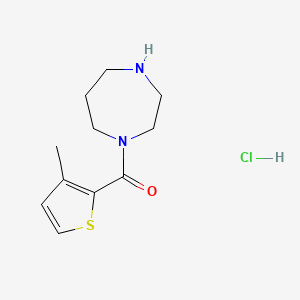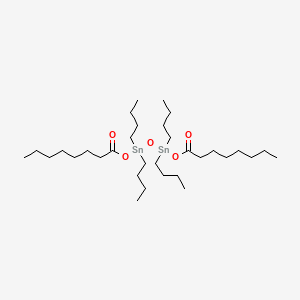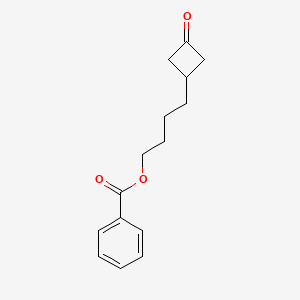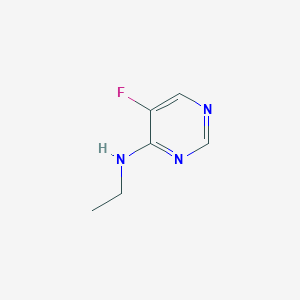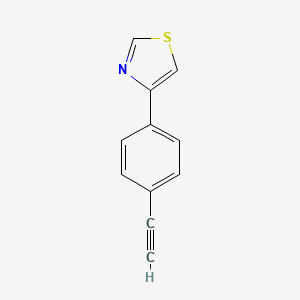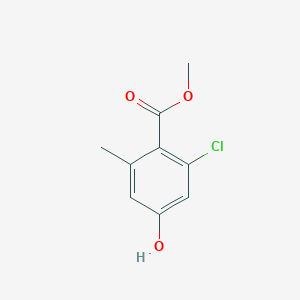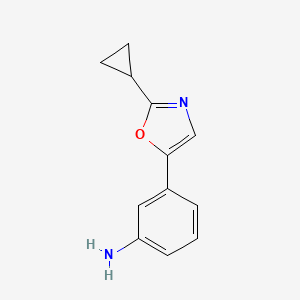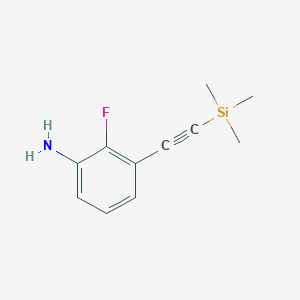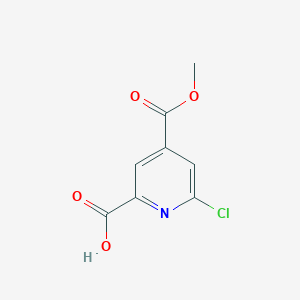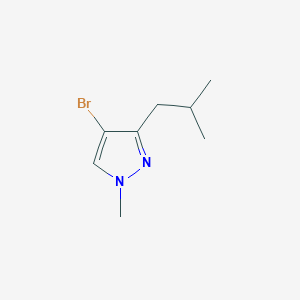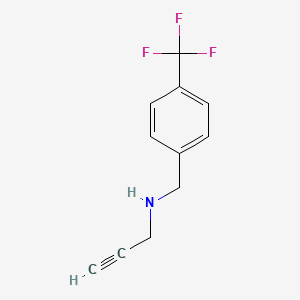
N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzylamine moiety, which is further linked to a prop-2-yn-1-amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-(Trifluoromethyl)benzylamine and propargyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 4-(Trifluoromethyl)benzylamine is reacted with propargyl bromide under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Cycloaddition Reactions: The alkyne group in the compound makes it suitable for cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition to form triazoles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the functional groups attached to the benzylamine moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkyl halides and bases such as sodium hydride.
Cycloaddition: Copper(I) catalysts and azides for the formation of triazoles.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Triazoles: Formed through cycloaddition reactions.
Amines and Amides: Resulting from substitution reactions.
Alcohols and Ketones: Products of oxidation reactions.
Wissenschaftliche Forschungsanwendungen
N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Agricultural Chemistry: Utilized in the synthesis of agrochemicals for pest control and plant growth regulation.
Wirkmechanismus
The mechanism of action of N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioactive molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzylamine: A precursor in the synthesis of N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine.
N-(4-Fluorobenzyl)prop-2-yn-1-amine: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
N-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-amine: Similar structure but with the trifluoromethyl group attached directly to the phenyl ring.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl and alkyne groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the alkyne group allows for versatile chemical modifications.
Eigenschaften
Molekularformel |
C11H10F3N |
|---|---|
Molekulargewicht |
213.20 g/mol |
IUPAC-Name |
N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C11H10F3N/c1-2-7-15-8-9-3-5-10(6-4-9)11(12,13)14/h1,3-6,15H,7-8H2 |
InChI-Schlüssel |
PSMDIFMJWUIWGW-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCNCC1=CC=C(C=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


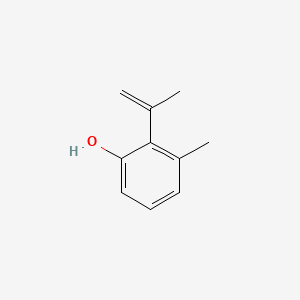
![(4-methoxyphenyl)methyl (1S,2S)-2-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B13978508.png)
